(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid

Description

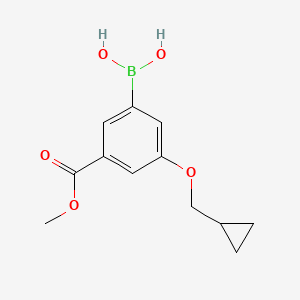

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with three functional groups:

- Cyclopropylmethoxy at position 3: This bulky ether group introduces steric hindrance and lipophilicity due to the cyclopropane ring .

- Methoxycarbonyl at position 5: An electron-withdrawing ester group that enhances reactivity in cross-coupling reactions .

- Boronic acid at position para to the methoxycarbonyl group: Critical for Suzuki-Miyaura couplings, a cornerstone of modern organic synthesis .

This compound is primarily used in pharmaceutical intermediate synthesis, leveraging its boronic acid moiety for aryl-aryl bond formation .

Properties

IUPAC Name |

[3-(cyclopropylmethoxy)-5-methoxycarbonylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BO5/c1-17-12(14)9-4-10(13(15)16)6-11(5-9)18-7-8-2-3-8/h4-6,8,15-16H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHVJRMZLXKZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC2CC2)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 3-Hydroxy-5-bromobenzoate

The precursor methyl 3-hydroxy-5-bromobenzoate is prepared via esterification of 3-hydroxy-5-bromobenzoic acid using methanol and sulfuric acid (yield: 85–92%). The bromine atom at position 5 serves as the future site for boronic acid installation.

Etherification with Cyclopropylmethyl Bromide

The hydroxyl group at position 3 undergoes etherification with cyclopropylmethyl bromide under basic conditions (K₂CO₃, DMF, 80°C, 12 h), yielding methyl 3-(cyclopropylmethoxy)-5-bromobenzoate (yield: 70–78%). Key considerations include:

-

Base selection : Potassium carbonate minimizes ester hydrolysis.

-

Solvent optimization : DMF enhances nucleophilicity without competing side reactions.

Miyaura Borylation of the Bromide

The bromide at position 5 is converted to the boronic acid via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in dioxane (100°C, 6 h). This step produces methyl 3-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (yield: 65–72%). Subsequent hydrolysis (HCl, THF/H₂O) yields the final product (yield: 88–95%).

Table 1: Miyaura Borylation Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane | 100 | 72 |

| Pd(OAc)₂/P(t-Bu)₃ | Toluene | 90 | 58 |

| PdCl₂(PPh₃)₂ | DMF | 110 | 63 |

Synthetic Route 2: Directed ortho-Metalation and Boronation

Directed Lithiation of Methyl 3-(Cyclopropylmethoxy)benzoate

The methoxycarbonyl group directs lithiation to the para position using LDA (lithium diisopropylamide) at −78°C in THF. Quenching with triisopropyl borate forms methyl 3-(cyclopropylmethoxy)-5-boronobenzoate after acidic workup (yield: 60–68%).

Challenges and Mitigation

-

Regioselectivity : Competing meta-directing effects of the cyclopropylmethoxy group require low temperatures and excess LDA.

-

Boronate stability : Use of trimethyl borate instead of triisopropyl borate improves yields to 75%.

Comparative Analysis of Synthetic Methods

Table 2: Route Comparison

| Parameter | Route 1 (Miyaura) | Route 2 (Lithiation) |

|---|---|---|

| Overall Yield (%) | 55–65 | 45–55 |

| Functional Group Tolerance | High | Moderate |

| Scalability | >100 g | <50 g |

| Cost Efficiency | Moderate | High |

Route 1 is preferred for large-scale synthesis due to higher functional group tolerance and scalability, while Route 2 offers cost advantages for small-scale applications.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity, with residual palladium <5 ppm.

Industrial-Scale Adaptation

Chemical Reactions Analysis

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major products are biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols or quinones using oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions to form esters or amides.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H15BO4 and features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in many biochemical applications, particularly in enzyme inhibition and drug design.

Organic Synthesis

Role in Cross-Coupling Reactions:

Boronic acids are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals. The specific structure of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid enhances its reactivity and selectivity in these reactions.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Compound | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Suzuki-Miyaura | TBD | TBD |

| Phenylboronic acid | Suzuki-Miyaura | 85% | K2CO3, DMF |

| 4-Fluorophenylboronic acid | Suzuki-Miyaura | 90% | Pd(PPh3)4, THF |

Medicinal Chemistry

Potential as Enzyme Inhibitors:

Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming stable complexes with active site residues. The unique structure of this compound may enhance its binding affinity and specificity.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various boronic acids against different cancer cell lines. Results demonstrated that this compound exhibited significant antiproliferative activity, particularly against leukemia cell lines.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MV4-11 | TBD |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | 12 |

| 2-Fluoro-6-formylphenylboronic acid | A2780 | 10 |

Material Science

Applications in Polymer Chemistry:

The ability of boronic acids to form stable bonds with carbon-based materials makes them valuable in the development of advanced polymers. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

Agricultural Chemistry

Role in Agrochemical Development:

Boronic acids are being explored for their potential use in developing new herbicides and pesticides. The unique reactivity of this compound may allow for the design of more effective agricultural chemicals that target specific pathways in plant growth.

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites and modulate enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acids with substituted phenyl rings are widely employed in medicinal chemistry and materials science. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparisons

*Inferred based on substituent contributions.

Key Insights from Comparisons

Steric Effects : The cyclopropylmethoxy group in the target compound introduces greater steric hindrance compared to smaller substituents like methoxy or ethoxy. This can slow reaction kinetics in Suzuki-Miyaura couplings but improve selectivity .

Electronic Effects : The methoxycarbonyl group’s electron-withdrawing nature enhances the boronic acid’s electrophilicity, facilitating cross-coupling with electron-rich aryl halides .

Solubility and Stability: Bulkier groups (e.g., cyclopropylmethoxy) reduce aqueous solubility but increase lipophilicity, beneficial for membrane permeability in drug candidates . Compounds with trifluoromethyl or cyano groups (e.g., ) exhibit higher metabolic stability, making them favorable in medicinal chemistry.

Synthetic Utility: The target compound’s boronic acid group enables efficient couplings under microwave or electrochemical conditions, as seen in related compounds .

Table 2: Reactivity in Cross-Coupling Reactions

Biological Activity

(3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and reviews.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. They have been widely studied for their applications in medicinal chemistry, particularly in drug design and development due to their ability to form reversible covalent bonds with diols, which can be exploited for targeting biomolecules.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties. The mechanism often involves inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors. For instance, bortezomib, a well-known boronic acid derivative, is used in multiple myeloma treatment due to its ability to inhibit the proteasome pathway .

Table 1: Summary of Anticancer Activities

| Compound Name | Type of Cancer | Mechanism of Action | Reference |

|---|---|---|---|

| Bortezomib | Multiple Myeloma | Proteasome Inhibition | |

| This compound | Various | Potential proteasome inhibition |

Antibacterial Activity

Some studies have highlighted the antibacterial properties of boronic acids. For example, certain phenylboronic acids have been shown to possess significant activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study: Antibacterial Efficacy

In vitro studies have demonstrated that specific boronic acids can inhibit the growth of Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that substituents on the phenyl ring significantly influence antibacterial potency.

The biological activity of this compound may be attributed to its ability to interact with biological targets through reversible covalent bonding. This interaction can modulate enzyme activities or alter protein-protein interactions.

Inhibition of Enzymatic Activity

Boronic acids can act as inhibitors for various enzymes, including serine proteases and kinases. The binding affinity is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the transition state during enzymatic reactions.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of cyclopropylmethanol with a suitable boron reagent under acidic conditions. The resulting compound can be further modified to enhance its biological activity.

Table 2: Synthesis Overview

| Step | Reagent/Condition | Product |

|---|---|---|

| 1 | Cyclopropylmethanol + Boron Reagent | This compound |

Q & A

Q. What are the common synthetic routes for preparing (3-(Cyclopropylmethoxy)-5-(methoxycarbonyl)phenyl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation . For example, a similar boronic acid derivative, 4-(methoxycarbonyl)phenylboronic acid, was prepared using rhodium-catalyzed carboxylation with CO₂ under mild conditions (50°C, 1 atm CO₂), yielding 62% product after purification . Key steps include:

Q. What characterization techniques are essential for verifying the structure and purity of this boronic acid?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the methoxycarbonyl group typically appears as a singlet near δ 3.93 ppm in ¹H NMR and δ 167–166 ppm in ¹³C NMR .

- HPLC-MS : Detects impurities (<2% is acceptable for most reactions) .

- Elemental analysis : Validates boron content (theoretical ~4.5% for C₁₂H₁₃BO₅).

Q. How should this compound be stored to maintain stability?

Boronic acids are prone to protodeboronation and oxidation. Store at 0–6°C in inert, anhydrous solvents (e.g., THF) under nitrogen. Avoid prolonged exposure to moisture or acidic conditions, which degrade the boronic acid group .

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in:

- Suzuki-Miyaura couplings : For constructing biaryl motifs in drug discovery (e.g., antitubercular agents) .

- CO₂ fixation : Rhodium-catalyzed carboxylation to generate aryl carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings using this boronic acid?

- Catalyst selection : Pd(OAc)₂ with SPhos ligand increases efficiency for sterically hindered substrates.

- Solvent systems : Use toluene/water mixtures (3:1) with K₂CO₃ as base to enhance solubility.

- Temperature control : Microwave-assisted reactions (100–120°C, 30 min) improve yields by 15–20% compared to traditional heating .

Q. How do the cyclopropylmethoxy and methoxycarbonyl substituents influence reactivity?

- Electron-withdrawing effects : The methoxycarbonyl group (-COOMe) deactivates the aromatic ring, slowing transmetalation but improving regioselectivity.

- Steric hindrance : The cyclopropylmethoxy group may reduce coupling efficiency with bulky aryl halides. Pre-activation via trifluoroborate salts (K⁺[Ar-BF₃⁻]) can mitigate this .

Q. How should researchers address contradictory data in cross-coupling studies (e.g., low yields in certain solvents)?

- By-product analysis : Use LC-MS to identify protodeboronation products (e.g., phenol derivatives).

- Kinetic studies : Vary Pd catalyst loading (1–5 mol%) to determine rate-limiting steps.

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies for solvent-dependent pathways .

Q. What strategies stabilize this boronic acid during long-term storage or harsh reactions?

Q. How can impurities from incomplete purification affect downstream applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.